Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate typically involves the reaction of azetidine derivatives with fluorinated reagents under controlled conditions. One common method involves the use of 1,3-difluoropropane as a starting material, which undergoes a series of reactions including nucleophilic substitution and esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-2-propanol: A fluorinated alcohol with similar structural features but different functional groups.
1,3-Difluoropropane: A simpler fluorinated hydrocarbon used as a starting material in the synthesis of more complex compounds.
Uniqueness
Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate is unique due to its combination of an azetidine ring and fluorinated side chains, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H15F2NO2 |
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Molecular Weight |
207.22 g/mol |
IUPAC Name |
ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate |
InChI |
InChI=1S/C9H15F2NO2/c1-2-14-9(13)7-5-12(6-7)8(3-10)4-11/h7-8H,2-6H2,1H3 |
InChI Key |
CROXQCPXGUSMTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(C1)C(CF)CF |
Origin of Product |
United States |
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